![molecular formula C12H14O4Te B14410029 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid CAS No. 84144-30-9](/img/structure/B14410029.png)
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is an organic compound that features a tellurium atom bonded to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid typically involves the reaction of 3,5-dimethoxyphenyl tellurium trichloride with but-2-enoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium complex. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds where the tellurium atom is replaced by other functional groups.
Applications De Recherche Scientifique
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes
Mécanisme D'action
The mechanism of action of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sinapic Acid: A hydroxycinnamic acid with similar structural features but lacks the tellurium atom.
Ferulic Acid: Another hydroxycinnamic acid with antioxidant properties.
Cinnamic Acid: The parent compound of hydroxycinnamic acids, widely used in organic synthesis.
Uniqueness
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity. The tellurium atom allows the compound to participate in unique redox reactions and form covalent bonds with biomolecules, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
84144-30-9 |
|---|---|
Formule moléculaire |
C12H14O4Te |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
3-(3,5-dimethoxyphenyl)tellanylbut-2-enoic acid |
InChI |
InChI=1S/C12H14O4Te/c1-8(4-12(13)14)17-11-6-9(15-2)5-10(7-11)16-3/h4-7H,1-3H3,(H,13,14) |
Clé InChI |
IWOHBOKGFGEZDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)O)[Te]C1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14409949.png)

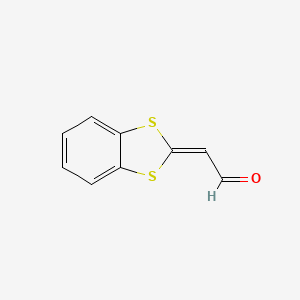
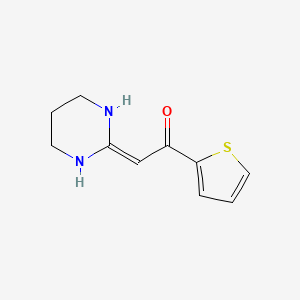
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
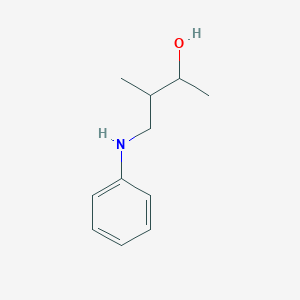

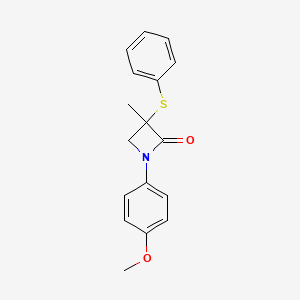
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)
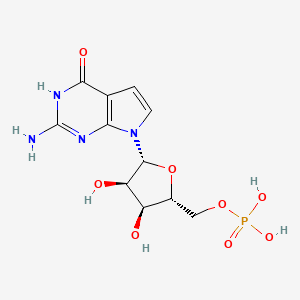

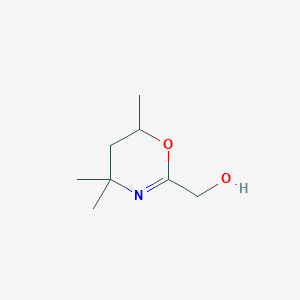

![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
